molecular formula C20H28N2O3S B2472100 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide CAS No. 953230-95-0

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide

Cat. No. B2472100
CAS RN: 953230-95-0
M. Wt: 376.52
InChI Key: FCXCPLUGWYCAHF-UHFFFAOYSA-N
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Description

The compound “N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The furan ring and the benzenesulfonamide moiety are also common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the piperidine ring and the furan ring attached to each other through a methylene (-CH2-) group. The sulfonamide group would be attached to the piperidine ring through another methylene group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the specific atoms present would all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives have been explored for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations to evaluate their efficiency. Such studies underscore the importance of these compounds in corrosion science, contributing to the development of novel inhibitors with potential applications in protecting metal surfaces in industrial environments (Kaya et al., 2016).

Structural Characterization and Synthesis

Research into the structural characterization of methylbenzenesulfonamide CCR5 antagonists, including compounds with piperidine structures, has been significant in the pharmaceutical field. These studies aim at developing targeting preparations for preventing human HIV-1 infection, showcasing the compound's potential as a precursor in drug synthesis (Cheng De-ju, 2015).

PET Imaging Applications

Compounds with furan and piperidine components have been identified as effective PET radiotracers for targeting macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, offering a noninvasive tool for imaging reactive microglia and disease-associated neuroinflammation. This application is particularly relevant in researching neuropsychiatric disorders, contributing to the development of therapeutics and monitoring neuroinflammatory effects (Horti et al., 2019).

Crystal Structure Analysis

The analysis of isomorphous benzenesulfonamide crystal structures determined by intermolecular interactions provides insights into the structural aspects of compounds similar to the requested chemical. Such studies are crucial for understanding molecular interactions and designing compounds with desired properties (Bats et al., 2001).

Synthesis and Pharmacological Evaluation

Research on the synthesis and pharmacological evaluation of novel derivatives, including those with furan and piperidine components, highlights the compound's relevance in drug discovery. These studies focus on exploring the potential of such compounds as inhibitors or agonists for specific biological targets, contributing to the identification of candidate compounds for further development into therapeutic agents (Oinuma et al., 1991).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a piperidine ring act on the central nervous system. Sulfonamides are often used as antibiotics, but the presence of the furan ring and the piperidine ring could alter this activity .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a drug, further studies could be done to optimize its structure, evaluate its safety and efficacy, and determine its mechanism of action .

properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-16(2)18-5-7-20(8-6-18)26(23,24)21-14-17-9-11-22(12-10-17)15-19-4-3-13-25-19/h3-8,13,16-17,21H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXCPLUGWYCAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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